molecular formula C7H4F3N3O B12125864 3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B12125864
M. Wt: 203.12 g/mol
InChI Key: ANICTIVQXCTYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a furan ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization and formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the triazole ring can produce corresponding amines.

Scientific Research Applications

3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)-2-propenylidene trifluoromethylanilines: These compounds share the furan and trifluoromethyl groups but differ in the overall structure.

    3-(2-Furyl)phthalides: These compounds also contain a furan ring but have different functional groups and structural features.

Uniqueness

3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of both a triazole ring and a trifluoromethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

3-(furan-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)6-11-5(12-13-6)4-2-1-3-14-4/h1-3H,(H,11,12,13)

InChI Key

ANICTIVQXCTYBA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)C(F)(F)F

Origin of Product

United States

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